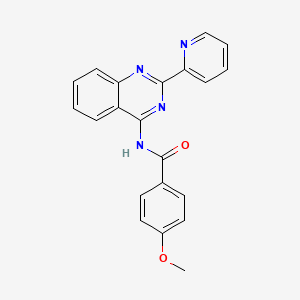

4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of VUF8504 involves the reaction of 4-methoxybenzoyl chloride with 2-(2-pyridinyl)quinazolin-4-amine under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While detailed industrial production methods for VUF8504 are not extensively documented, the synthesis would likely involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Reaktionstypen: VUF8504 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Methoxygruppe und der Amidbindung .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter milden Bedingungen, um die Methoxygruppe zu ersetzen oder die Amidbindung zu modifizieren.

Oxidation und Reduktion: Weniger häufig kann VUF8504 unter bestimmten Bedingungen Oxidations- oder Reduktionsreaktionen eingehen, z. B. unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Reduktionsmitteln wie Lithiumaluminiumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene Amidderivate ergeben, während Oxidationsreaktionen Chinazolin-N-Oxide produzieren können .

Wissenschaftliche Forschungsanwendungen

VUF8504 hat aufgrund seiner Rolle als Adenosin-A3-Rezeptor-Ligand eine breite Palette von Anwendungen in der wissenschaftlichen Forschung :

5. Wirkmechanismus

VUF8504 übt seine Wirkung aus, indem es an den Adenosin-A3-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor, der an verschiedenen zellulären Prozessen beteiligt ist . Nach der Bindung moduliert VUF8504 die Aktivität des Rezeptors und beeinflusst nachgeschaltete Signalwege wie die Hemmung der Adenylatcyclase und die Aktivierung der Phospholipase C . Diese Modulation kann zu entzündungshemmenden und krebshemmenden Wirkungen führen, was VUF8504 zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung macht .

Wirkmechanismus

VUF8504 exerts its effects by binding to the adenosine A3 receptor, a G protein-coupled receptor involved in various cellular processes . Upon binding, VUF8504 modulates the receptor’s activity, influencing downstream signaling pathways such as the inhibition of adenylate cyclase and the activation of phospholipase C . This modulation can lead to anti-inflammatory and anti-cancer effects, making VUF8504 a promising candidate for therapeutic development .

Vergleich Mit ähnlichen Verbindungen

VUF8504 gehört zu einer Klasse von Verbindungen, die als Adenosin-A3-Rezeptor-Liganden bekannt sind. Zu ähnlichen Verbindungen gehören:

- VUF8501

- VUF8502

- VUF8503

- VUF8505

- VUF8507

Einzigartigkeit: VUF8504 ist einzigartig aufgrund seiner hohen Affinität und Selektivität für den Adenosin-A3-Rezeptor mit einer Affinität von 17,0 Nanomolar . Dies macht es zu einem potenten und selektiven Liganden im Vergleich zu anderen ähnlichen Verbindungen, die möglicherweise geringere Affinitäten oder weniger Selektivität aufweisen .

Biologische Aktivität

4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide, also known by its CAS number 148321-04-4, is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of quinazoline derivatives, which are known for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities.

Chemical Structure

The molecular formula of this compound is . The chemical structure is characterized by the presence of a methoxy group and a pyridine moiety attached to a quinazoline core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit various biological activities, including:

- Anticancer Activity : Many quinazoline compounds have been identified as potent inhibitors of specific protein kinases involved in cancer progression.

- Antiviral and Antibacterial Properties : Some derivatives have shown effectiveness against viral and bacterial pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of this compound on cancer cell lines, it was found to exhibit an IC50 value indicative of its potency. For instance:

These values suggest that the compound effectively inhibits cell proliferation and induces apoptosis in specific cancer types.

The mechanism through which this compound exerts its anticancer effects involves inhibition of key signaling pathways. Specifically, it targets:

- Epidermal Growth Factor Receptor (EGFR) : The compound has been shown to inhibit EGFR mutations associated with resistance to other therapies.

Structure-Activity Relationship (SAR)

The structural modifications on the quinazoline scaffold significantly influence the biological activity of derivatives. In SAR studies:

- Methoxy Group : The presence of the methoxy group at the para position enhances solubility and binding affinity.

- Pyridine Moiety : This component is critical for interaction with target proteins.

Eigenschaften

Molekularformel |

C21H16N4O2 |

|---|---|

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide |

InChI |

InChI=1S/C21H16N4O2/c1-27-15-11-9-14(10-12-15)21(26)25-19-16-6-2-3-7-17(16)23-20(24-19)18-8-4-5-13-22-18/h2-13H,1H3,(H,23,24,25,26) |

InChI-Schlüssel |

TTYULORVZLXLQA-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-methoxy-N-(2-(2-pyridinyl)isoquinolin-1-yl)benzamide VUF 8504 VUF-8504 VUF8504 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.